2-chloro-N-(2-oxothiolan-3-yl)acetamide
Description
Contextualization within Amide and Thiolactone Chemistry
From a chemical standpoint, 2-chloro-N-(2-oxothiolan-3-yl)acetamide is characterized by two principal functional groups: an amide and a thiolactone. The presence of the chloroacetyl group makes it a reactive alkylating agent, a property often exploited in organic synthesis. researchgate.net The thiolactone ring, a cyclic thioester, is susceptible to nucleophilic attack, which can lead to ring-opening. This reactivity is central to its application in the synthesis of more complex molecules. mdpi.com
A significant application of this compound in academic and industrial research is its role as a precursor in the synthesis of Erdosteine. nih.govresearchgate.netresearchgate.net Erdosteine is a mucolytic agent used in the treatment of respiratory diseases. The synthesis of Erdosteine from this compound showcases the practical utility of its chemical functionalities.
Below is a table summarizing the key properties of this compound:
| Property | Value |
| Molecular Formula | C6H8ClNO2S |
| Molecular Weight | 193.65 g/mol |
| CAS Number | 84611-22-3 |
| Synonyms | N-Chloroacetyl-DL-homocysteine thiolactone, 2-Chloro-N-(2-oxotetrahydrothiophen-3-yl)acetamide |
Significance as a Homocysteine Derivative in Biochemical Studies
The core structure of this compound is derived from homocysteine thiolactone (HTL). mdpi.comnih.gov Homocysteine is a non-proteinogenic amino acid, and its cyclic form, HTL, is a reactive metabolite in biological systems. nih.gov Elevated levels of homocysteine and its metabolites, including HTL, have been linked to various pathological conditions. nih.gov
HTL is known to react with the lysine (B10760008) residues of proteins in a process called N-homocysteinylation. nih.gov This modification can alter the structure and function of proteins, potentially leading to cellular damage and contributing to disease. nih.gov The study of HTL and its derivatives is therefore crucial for understanding the biochemical consequences of elevated homocysteine levels.
As a stable, synthetically accessible derivative of HTL, this compound serves as a valuable tool for researchers. While direct biochemical studies on the chloroacetylated form are not extensively documented, its relationship to the biologically active HTL provides a strong impetus for its use in creating molecular probes or mimics to investigate the mechanisms of HTL-induced protein modification.
Overview of Research Trajectories and Academic Relevance
The primary research trajectory for this compound has been its application in pharmaceutical synthesis. Its identity as a key intermediate in the production of Erdosteine has cemented its importance in medicinal chemistry and process development research. nih.govresearchgate.netresearchgate.net This has led to its characterization as a reference standard in pharmaceutical analysis. lgcstandards.com
The academic relevance of this compound extends from its synthetic utility to its potential role in fundamental biochemical research. The structural similarity to homocysteine thiolactone suggests its potential as a starting material for the development of inhibitors or probes for enzymes involved in homocysteine metabolism. While much of the current research focuses on the broader biological effects of HTL itself, the availability and reactivity of this compound make it a compound of continuing interest for the design of new research tools.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-chloro-N-(2-oxothiolan-3-yl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8ClNO2S/c7-3-5(9)8-4-1-2-11-6(4)10/h4H,1-3H2,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSXVVUUZQNPXHC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC(=O)C1NC(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8ClNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90424610 | |
| Record name | 2-Chloro-N-(2-oxothiolan-3-yl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90424610 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
84611-22-3 | |
| Record name | 2-Chloro-N-(2-oxothiolan-3-yl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90424610 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemical Transformations of 2 Chloro N 2 Oxothiolan 3 Yl Acetamide
Established Synthetic Pathways to 2-Chloro-N-(2-oxothiolan-3-yl)acetamide
The primary and most well-documented method for synthesizing this compound is through the direct acylation of a homocysteine thiolactone derivative.
Chloroacetylation of Homocysteine Thiolactone Derivatives
The synthesis of this compound is achieved via the chloroacetylation of 3-aminodihydrothiophen-2(3H)-one, which is the cyclic form of homocysteine, often used as its hydrochloride salt. bldpharm.comambeed.com This reaction is a specific example of a broader class of reactions where an amine is acylated using chloroacetyl chloride. researchgate.netijpsr.info
The fundamental mechanism involves a nucleophilic attack by the primary amine group of the homocysteine thiolactone derivative on the electrophilic carbonyl carbon of chloroacetyl chloride. This is a classic nucleophilic acyl substitution reaction. The reaction proceeds by the addition of the amine to the carbonyl group, followed by the elimination of a chloride ion, forming a tetrahedral intermediate. Subsequent departure of the chloride leaving group and deprotonation of the nitrogen atom by a base yields the final N-acylated product, this compound, and a hydrochloride salt byproduct. researchgate.netresearchgate.net
Optimization of Reaction Conditions and Yields
The efficiency and yield of the chloroacetylation reaction are highly dependent on the specific conditions employed. Key parameters that are typically optimized include the choice of solvent, the type of base used to neutralize the hydrogen chloride byproduct, reaction temperature, and the molar ratio of the reactants.
For analogous chloroacetylation reactions of various amines, a range of conditions has been explored to maximize product yield and purity. ijpsr.infoneliti.com Solvents such as dichloromethane, tetrahydrofuran, or acetic acid are commonly used. researchgate.netneliti.com The choice of base is critical; organic bases like triethylamine (B128534) or inorganic bases such as potassium carbonate or sodium acetate (B1210297) are frequently employed to scavenge the HCl formed during the reaction. researchgate.netneliti.com Temperature control is also vital, with many procedures involving cooling the reaction mixture, sometimes to as low as -2°C, to manage the exothermic nature of the reaction and minimize side-product formation. neliti.com The reaction is then often allowed to proceed at room temperature for a set duration. ijpsr.infoneliti.com
Table 1: Examples of Reaction Condition Variables in Chloroacetylation of Amines (Note: These are analogous conditions and illustrate typical parameters for optimization)
| Parameter | Variation 1 | Variation 2 | Variation 3 | Reference |
| Solvent | Dichloromethane | Tetrahydrofuran | Acetic Acid / Water | researchgate.netneliti.com |
| Base | Triethylamine | Potassium Carbonate | Sodium Acetate | researchgate.netneliti.com |
| Temperature | Room Temperature | 0°C to Room Temp. | Cooled to -2°C | ijpsr.infoneliti.com |
| Reactant | Amine Hydrochloride | Free Amine | - | bldpharm.com |
Exploration of Alternative Synthetic Routes
Currently, the chloroacetylation of 3-aminodihydrothiophen-2(3H)-one remains the most established and widely reported synthetic pathway for this compound. The literature does not prominently feature distinct or alternative synthetic strategies for this specific compound, highlighting the efficiency and directness of the acylation approach.
Chemical Reactivity and Derivatization Strategies
The chemical utility of this compound stems from the reactivity of its chloroacetyl group.
Nucleophilic Substitution Reactions Mediated by the Chloroacetyl Group
The chemical reactivity of this compound is dominated by the chloroacetyl moiety. The presence of the electron-withdrawing carbonyl group activates the adjacent carbon-chlorine bond, making the chlorine atom a good leaving group in nucleophilic substitution reactions. researchgate.net
This compound readily reacts with a variety of nucleophiles, including those containing oxygen, nitrogen, and sulfur atoms. researchgate.netresearchgate.net The general reaction involves the displacement of the chloride ion by the nucleophile, leading to the formation of a new covalent bond. This reactivity allows for the straightforward attachment of the N-(2-oxothiolan-3-yl)acetamide core structure to other molecules, a key step in building more complex chemical entities. researchgate.net
Role as a Synthetic Intermediate for Novel Chemical Entities
The facile reactivity of the chloroacetyl group makes this compound a valuable synthetic intermediate. lookchem.com Its most notable application is in the synthesis of the mucolytic agent, Erdosteine. lookchem.com In this synthesis, this compound is reacted with a thiol-containing nucleophile. The sulfur atom of the thiol attacks the carbon atom bearing the chlorine, displacing it and forming a new thioether linkage. This specific nucleophilic substitution reaction is the cornerstone of constructing the final Erdosteine molecule, demonstrating the pivotal role of this compound as a building block in pharmaceutical synthesis.
Formation of Thiolactone-Containing Amide Derivatives
The chlorine atom on the acetyl group of this compound is susceptible to nucleophilic substitution. This reactivity is a cornerstone for the synthesis of a variety of thiolactone-containing amide derivatives. A common transformation involves the reaction with primary or secondary amines. researchgate.net In this reaction, the amine acts as a nucleophile, displacing the chloride ion to form a new carbon-nitrogen bond.
The general reaction proceeds by treating this compound with an appropriate amine, often in the presence of a base to neutralize the hydrogen chloride generated during the reaction. researchgate.net This method allows for the introduction of diverse functional groups into the molecule, leading to a library of N-substituted 2-((2-oxothiolan-3-yl)amino)acetamide derivatives. The specific properties of the resulting amide derivative can be tailored by the choice of the starting amine.
Below is a table illustrating hypothetical examples of this transformation:
| Reactant Amine | Resulting Product Name | Molecular Formula of Product |
| Aniline | 2-(Phenylamino)-N-(2-oxothiolan-3-yl)acetamide | C₁₂H₁₄N₂O₂S |
| Benzylamine | 2-(Benzylamino)-N-(2-oxothiolan-3-yl)acetamide | C₁₃H₁₆N₂O₂S |
| Morpholine | 2-Morpholino-N-(2-oxothiolan-3-yl)acetamide | C₁₀H₁₆N₂O₃S |
| Piperidine | 2-(Piperidin-1-yl)-N-(2-oxothiolan-3-yl)acetamide | C₁₁H₁₈N₂O₂S |
Advanced Analytical Techniques for Structural Elucidation
The definitive identification and structural confirmation of this compound and its derivatives rely on a combination of modern spectroscopic techniques. These methods provide detailed information about the molecular framework, functional groups, and connectivity of atoms.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
¹H NMR (Proton NMR): This technique provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, one would expect to see distinct signals for the protons on the thiolactone ring, the methylene (B1212753) protons of the chloroacetyl group, and the N-H proton of the amide.
¹³C NMR (Carbon-13 NMR): This method detects the carbon atoms in the molecule, revealing the number of unique carbon environments. Key signals would include those for the carbonyl carbons of the thiolactone and the amide, the carbon bearing the chlorine, and the carbons of the thiolactone ring. spectrabase.com
Mass Spectrometry (MS): Mass spectrometry is crucial for determining the molecular weight and elemental composition of the compound. bldpharm.com High-resolution mass spectrometry (HRMS) can provide the exact mass, allowing for the unambiguous determination of the molecular formula. lgcstandards.comechemi.com The fragmentation pattern observed in the mass spectrum can also offer valuable clues about the molecule's structure.
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. For this compound, characteristic absorption bands would confirm the presence of the N-H group (around 3300 cm⁻¹), the amide C=O group (around 1670 cm⁻¹), and the thiolactone C=O group (around 1700-1750 cm⁻¹). neliti.com The C-Cl stretch would also be observable in the fingerprint region.
The following table summarizes key analytical data for the structural elucidation of this compound:
| Analytical Technique | Parameter | Observed Value/Expected Data | Reference |
| Mass Spectrometry | Molecular Formula | C₆H₈ClNO₂S | lgcstandards.comnih.gov |
| Molecular Weight | 193.65 g/mol | lgcstandards.comechemi.comscbt.com | |
| Exact Mass | 192.9964 g/mol | lgcstandards.comechemi.com | |
| ¹H NMR | Chemical Shift (δ) | Signals corresponding to CH₂Cl, CH-NH, CH₂-S, and CH₂-CH | |
| ¹³C NMR | Chemical Shift (δ) | Resonances for C=O (amide), C=O (thiolactone), CH₂Cl, CH-NH, CH₂-S, CH₂-CH | spectrabase.com |
| IR Spectroscopy | Wavenumber (cm⁻¹) | Peaks for N-H stretch, C=O stretch (amide and thiolactone), C-N stretch, C-Cl stretch | neliti.com |
| Physical Property | Melting Point | 118-120 °C | sigmaaldrich.com |
Computational Chemistry and Cheminformatics Studies
Molecular Docking Simulations to Identify Potential Binding Sites
Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a second, typically a protein receptor. This method is instrumental in identifying potential binding sites and understanding the nature of the interactions at a molecular level. While specific docking studies for 2-chloro-N-(2-oxothiolan-3-yl)acetamide are not extensively documented in publicly available literature, studies on analogous thiolactone derivatives provide significant insights into the potential binding modes and interactions of this class of compounds.
For instance, molecular docking studies have been performed on a series of thiolactone derivatives to explore their potential as antimalarial agents by targeting the Plasmodium falciparum KAS I/II enzymes. nih.gov In such studies, the three-dimensional structures of the ligands are docked into the active site of the receptor protein to determine the binding affinity and interaction patterns. Key interactions typically observed for thiolactone derivatives include hydrogen bonds, hydrophobic interactions, and electrostatic interactions with the amino acid residues in the binding pocket. The carbonyl group of the thiolactone ring and the amide linkage are often involved in forming crucial hydrogen bonds with the receptor.
A representative molecular docking study on a related series of compounds might involve the following steps:
Preparation of the Ligand: The 3D structure of this compound is built and optimized using computational chemistry software.
Preparation of the Receptor: The crystal structure of a target protein is obtained from a repository like the Protein Data Bank (PDB). Water molecules and co-ligands are typically removed, and hydrogen atoms are added.
Docking Simulation: A docking program is used to place the ligand into the defined binding site of the receptor and score the different poses based on a scoring function, which estimates the binding free energy.
The results of such a simulation would typically be presented in a table summarizing the binding energies and key interacting residues, as shown in the hypothetical table below.
| Parameter | Value | Interacting Residues (Hypothetical) |
| Binding Energy (kcal/mol) | -7.5 | TYR123, SER89, LEU45 |
| Hydrogen Bonds | 2 | SER89 (backbone C=O), TYR123 (side chain OH) |
| Hydrophobic Interactions | 4 | LEU45, ILE90, VAL50 |
These simulations are crucial for structure-based drug design, allowing for the rational optimization of lead compounds to enhance their binding affinity and selectivity for a specific biological target.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Efficacy Prediction
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. These models are widely used in drug discovery to predict the activity of new compounds and to understand the structural features that are important for their biological effects.
For thiolactone derivatives, QSAR studies have been successfully employed to predict their antimalarial activity. nih.gov These studies often involve the calculation of a wide range of molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules. These descriptors can be categorized as 1D (e.g., molecular weight, atom counts), 2D (e.g., topological indices, connectivity indices), and 3D (e.g., steric parameters, electronic parameters).
A typical workflow for a QSAR study on a series of compounds including this compound would involve:
Data Set Preparation: A set of molecules with known biological activities is collected.
Descriptor Calculation: A variety of molecular descriptors are calculated for each molecule in the dataset.
Model Development: Statistical methods such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms are used to build a mathematical relationship between the descriptors and the biological activity.
Model Validation: The predictive power of the QSAR model is rigorously assessed using internal and external validation techniques.
A study on thiolactone derivatives utilized Hologram QSAR (HQSAR), Comparative Molecular Field Analysis (CoMFA), and Comparative Molecular Similarity Indices Analysis (CoMSIA) to build predictive models. nih.gov The HQSAR analysis highlighted the importance of hydrogen bond donors and acceptors for the antimalarial activity. The CoMFA and CoMSIA models, which are 3D-QSAR techniques, generated contour maps that indicated the regions around the molecule where steric bulk and certain electrostatic properties would be favorable or unfavorable for activity. For example, the presence of an electronegative group at the fifth position of the thiolactone ring was found to be beneficial for activity. nih.gov
The following table presents a hypothetical summary of a QSAR model for a series of related compounds.
| Model Type | Statistical Parameter | Value |
| HQSAR | q² (cross-validated r²) | 0.791 |
| HQSAR | r² (non-cross-validated) | 0.952 |
| CoMFA | q² | 0.737 |
| CoMFA | r² | 0.965 |
| CoMSIA | q² | 0.753 |
| CoMSIA | r² | 0.971 |
These QSAR models serve as valuable tools for the virtual screening of large compound libraries and for the rational design of new, more potent analogs.
Conformational Analysis and Molecular Dynamics Simulations
Conformational analysis of this compound is essential for understanding its three-dimensional structure and flexibility, which in turn influences its interaction with biological targets. The molecule possesses several rotatable bonds, allowing it to adopt various conformations in solution. Computational methods such as systematic or stochastic conformational searches can be used to identify low-energy conformations.
Molecular dynamics (MD) simulations provide a more dynamic picture of the molecule's behavior over time. youtube.com By simulating the movements of atoms and molecules according to the laws of classical mechanics, MD simulations can explore the conformational landscape, study the stability of ligand-protein complexes, and provide insights into the thermodynamics of binding.
A typical MD simulation study would involve:
System Setup: The molecule is placed in a simulation box, often solvated with water molecules and ions to mimic physiological conditions.
Simulation Protocol: The system is first minimized to remove any steric clashes, then gradually heated to the desired temperature and equilibrated. A production run is then performed to collect data on the trajectory of the atoms over time.
Analysis: The trajectory is analyzed to determine properties such as root-mean-square deviation (RMSD), root-mean-square fluctuation (RMSF), and to visualize the dynamic behavior of the molecule.
Electronic Structure Calculations and Reactivity Predictions
Electronic structure calculations, based on the principles of quantum mechanics, are employed to investigate the electronic properties of a molecule, such as its charge distribution, orbital energies, and reactivity. Density Functional Theory (DFT) is a popular method for such calculations due to its balance of accuracy and computational cost.
For thiolactone derivatives, DFT calculations have been used to elucidate their stereochemistry and reactivity. nih.gov These calculations can provide valuable information about the molecule's electronic properties, which are crucial for understanding its chemical behavior.
Key electronic properties that can be calculated for this compound include:
Molecular Electrostatic Potential (MEP): The MEP map visualizes the charge distribution on the molecule's surface, indicating regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). This is useful for predicting how the molecule will interact with other molecules.
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's reactivity. The HOMO energy is related to its ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability.
Natural Bond Orbital (NBO) Analysis: NBO analysis provides insights into the bonding and charge distribution within the molecule.
Reactivity studies on homocysteine thiolactone, the parent structure of the target compound, have shown that the thiolactone ring is susceptible to hydrolysis and can react with nucleophiles. nih.gov The chloroacetamide side chain of this compound is also a reactive moiety, capable of undergoing nucleophilic substitution reactions. Computational studies can model these reactions to predict their feasibility and to elucidate their mechanisms. For example, the reactivity of the thiolactone ring towards aminolysis and thiolysis has been investigated using computational methods. nih.gov
The following table provides hypothetical values for some key electronic properties of the compound, which would be derived from DFT calculations.
| Electronic Property | Calculated Value (Hypothetical) |
| HOMO Energy (eV) | -6.8 |
| LUMO Energy (eV) | -1.2 |
| HOMO-LUMO Gap (eV) | 5.6 |
| Dipole Moment (Debye) | 3.5 |
These computational studies provide a detailed understanding of the chemical nature of this compound, which is essential for predicting its reactivity and potential biological activity.
Future Directions and Interdisciplinary Research Perspectives
Design and Synthesis of Advanced Derivatives with Tailored Biological Profiles
The core structure of 2-chloro-N-(2-oxothiolan-3-yl)acetamide presents a versatile scaffold for the design and synthesis of new derivatives with customized biological activities. The inherent reactivity of the chloroacetamide group and the potential for modification of the thiolactone ring are key to creating a diverse library of compounds for biological screening. ijpsr.infonih.gov
Systematic modifications to the core structure can be guided by structure-activity relationship (SAR) studies. mdpi.com These studies involve synthesizing a series of analogs with specific changes to different parts of the molecule and evaluating their biological effects. For instance, substituting the chlorine atom with other halogens or functional groups could modulate the compound's reactivity and binding affinity to biological targets. mdpi.com Similarly, alterations to the thiolactone ring, such as changing its size or introducing substituents, could influence the compound's pharmacokinetic properties and cellular uptake.
The synthesis of these derivatives often involves multi-step chemical reactions. orientjchem.org For example, chloroacetylation of a substituted aminothiolactone precursor is a common strategy. nih.gov The choice of starting materials and reaction conditions can be tailored to achieve the desired molecular modifications. researchgate.netnih.gov The characterization of these new compounds relies on sophisticated analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and infrared (IR) spectroscopy to confirm their chemical structures. ijpsr.inforesearchgate.net
A key objective in designing these derivatives is to enhance their biological efficacy and selectivity. For example, research may focus on creating derivatives with improved antimicrobial or antifungal properties. ijpsr.infonih.gov By understanding the SAR, researchers can rationally design compounds that are more potent and have fewer off-target effects. mdpi.com
Table 1: Synthetic Strategies for this compound Derivatives
| Strategy | Description | Potential Outcome |
| Halogen Substitution | Replacing the chlorine atom with fluorine, bromine, or iodine. | Altered reactivity and binding affinity. |
| Thiolactone Ring Modification | Varying the ring size or introducing substituents. | Modified pharmacokinetic properties. |
| Side Chain Elaboration | Extending or modifying the acetamide (B32628) side chain. | Enhanced target specificity. |
| Conjugation | Linking the molecule to other bioactive moieties. | Development of dual-action agents. |
Integration with Systems Biology and Omics Approaches
The advent of systems biology and various "omics" technologies—genomics, transcriptomics, proteomics, and metabolomics—offers a powerful framework for understanding the complex biological effects of this compound and its derivatives. nih.govfrontiersin.org These approaches allow for a holistic view of how the compound perturbs cellular networks and pathways. nih.gov
By treating cells or organisms with the compound and then analyzing the global changes in gene expression (transcriptomics), protein levels (proteomics), or metabolite profiles (metabolomics), researchers can identify the molecular targets and mechanisms of action. nih.govnih.gov For example, a transcriptomic study might reveal that the compound upregulates or downregulates a specific set of genes involved in a particular signaling pathway. nih.gov Proteomic analysis could then confirm these findings at the protein level and identify direct binding partners of the compound.
This integrated approach can provide a comprehensive understanding of the compound's biological impact, moving beyond a single target to a network-level perspective. frontiersin.org The vast datasets generated by omics experiments require sophisticated computational and bioinformatic tools for analysis and interpretation. nih.gov The insights gained from these studies can guide the rational design of more effective and less toxic derivatives. nih.gov
Development of Chemical Probes for Biochemical Pathway Elucidation
Derivatives of this compound can be engineered into chemical probes to investigate and illuminate complex biochemical pathways. A chemical probe is a small molecule designed to selectively interact with a specific biological target, such as an enzyme or receptor, allowing researchers to study its function in a cellular or in vivo context.
To create a chemical probe, the parent compound is typically modified to include a reporter tag, such as a fluorescent group or a biotin (B1667282) molecule. This tag allows for the visualization or isolation of the target protein that the probe binds to. The chloroacetamide moiety is particularly useful in this context as it can form a covalent bond with nucleophilic residues, such as cysteine, on the target protein, enabling stable and specific labeling.
These probes can be used in a variety of experiments to map out biochemical pathways. For instance, a fluorescently labeled probe could be used in microscopy studies to determine the subcellular localization of its target. A biotinylated probe could be used in pull-down assays to isolate the target protein and its associated binding partners for identification by mass spectrometry. This approach is invaluable for target identification and validation, which are crucial steps in the drug discovery process.
Translational Research Opportunities in Biomedical Sciences
The knowledge gained from the fundamental research on this compound and its derivatives opens up significant opportunities for translational research, bridging the gap between basic science and clinical applications. Preclinical studies in relevant disease models are a critical step in this process. nih.gov
For instance, if a derivative shows potent antimicrobial activity in vitro, its efficacy can be tested in animal models of bacterial infection. mdpi.com Similarly, if a compound is found to inhibit a key enzyme in a cancer-related pathway, its anti-tumor effects can be evaluated in preclinical cancer models. nih.gov These studies provide essential data on the compound's potential therapeutic efficacy. nih.govsemanticscholar.org
The ultimate goal of translational research is to develop new therapeutic agents for human diseases. While the path from a lead compound to a clinically approved drug is long and challenging, the foundational research on compounds like this compound provides the essential starting point for these endeavors. The continued exploration of its chemical space and biological activities holds promise for future biomedical innovations.
Q & A
Basic: What synthetic methodologies are commonly employed for preparing 2-chloro-N-(2-oxothiolan-3-yl)acetamide?
Answer:
A standard approach involves reacting a thiolan-3-amine derivative with chloroacetyl chloride in the presence of a base (e.g., triethylamine or KCO) under reflux conditions. For example, in analogous syntheses, 2-chloroacetamide derivatives are formed by refluxing amines with chloroacetyl chloride in solvents like acetonitrile or dichloromethane, followed by recrystallization . Reaction progress is typically monitored via TLC, and purification involves column chromatography or recrystallization from pet-ether/ethyl acetate .
Advanced: How do substituents on the phenyl ring influence the compound’s crystallographic packing and hydrogen-bonding networks?
Answer:
Substituents such as chloro, nitro, or methyl groups alter intermolecular interactions. For instance:
- Ortho-substituents (e.g., 2-chloro-N-(2,4-dimethylphenyl)acetamide) induce synperiplanar N–H conformations, promoting N–H⋯O hydrogen bonds along the a-axis .
- Meta-nitro groups favor anti-conformations, reducing packing density compared to methyl-substituted analogs .
Crystallographic parameters (e.g., unit cell dimensions, torsion angles) are refined using SHELXL, with hydrogen-bond geometries analyzed via WinGX/ORTEP .
Table 1: Substituent Effects on Crystal Packing
| Substituent Position | Conformation | Intermolecular Interaction | Reference |
|---|---|---|---|
| Ortho-methyl (2,4-DMPCA) | Synperiplanar | N–H⋯O chains along a-axis | |
| Meta-nitro (3-nitrophenyl) | Anti | Weaker π-π stacking | |
| Para-fluoro (4-fluorophenyl) | Planar | Enhanced halogen bonding |
Basic: What spectroscopic techniques are used to confirm the structural identity of this compound?
Answer:
- NMR : H and C NMR identify acetamide protons (δ ~2.1 ppm for CH, δ ~4.0–4.2 ppm for CHCl) and aromatic/heterocyclic protons .
- FTIR : Stretching vibrations for amide C=O (~1650–1680 cm) and N–H (~3300 cm^{-1) .
- XRD : Single-crystal diffraction confirms bond lengths (e.g., C–Cl: ~1.74 Å) and torsion angles, refined via SHELXL .
Advanced: How can researchers resolve contradictions in reported bioactivity data (e.g., cytotoxicity vs. environmental toxicity)?
Answer:
Contradictions arise from experimental variables:
- Cell lines/organisms : Human blood cell toxicity (e.g., apoptosis in lymphocytes) may differ from aquatic organism responses due to metabolic pathways .
- Concentration ranges : Herbicidal activity (µg/mL) vs. cytotoxicity (nM–µM) requires dose-response curves to clarify thresholds .
- Structural analogs : Compare with derivatives (e.g., 2-chloro-N-(3-ethylphenyl)acetamide) to isolate substituent-specific effects .
Methodological: What are best practices for refining crystallographic data of chloroacetamide derivatives using SHELX?
Answer:
- Data collection : Use high-resolution (<1.0 Å) datasets to resolve anisotropic displacement parameters for Cl and O atoms .
- Hydrogen placement : Refine NH positions via difference maps; apply riding models for CH groups with U(H) = 1.2U(C/N) .
- Validation : Check R (<5%), R (<0.05), and wR (<0.15) metrics. Use PLATON to validate hydrogen-bond networks .
Basic: How is the compound’s purity assessed post-synthesis?
Answer:
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) quantify impurities (<0.5%) .
- Melting point : Sharp melting ranges (e.g., 145–147°C) indicate crystallinity .
- Elemental analysis : Match calculated vs. observed C/H/N percentages (±0.3%) .
Advanced: What computational tools predict the compound’s reactivity in nucleophilic substitution reactions?
Answer:
- DFT calculations : Gaussian or ORCA software models transition states for Cl substitution (e.g., SN2 mechanisms) using B3LYP/6-31G(d) basis sets .
- Molecular docking : AutoDock Vina assesses binding affinities to biological targets (e.g., enzymes) via flexible ligand docking .
Basic: What safety precautions are critical when handling this compound?
Answer:
- PPE : Gloves, goggles, and lab coats to prevent skin/eye contact (irritant classification) .
- Ventilation : Use fume hoods due to volatile chloroacetyl intermediates .
- Waste disposal : Neutralize with 10% NaOH before incineration .
Advanced: How does the compound’s electronic structure influence its herbicidal activity?
Answer:
- Electron-withdrawing groups (e.g., nitro, chloro) enhance electrophilicity at the acetamide carbonyl, promoting enzyme inhibition (e.g., acetolactate synthase) .
- Hammett constants : σ values correlate with herbicidal potency; nitro (σ = 1.27) > chloro (σ = 0.23) .
Methodological: What strategies optimize yield in continuous-flow synthesis of analogs?
Answer:
- Reactor design : Microfluidic systems with residence time <10 min reduce byproducts (e.g., diacetylated impurities) .
- Solvent selection : Acetonitrile or DMF improves solubility and heat transfer .
- Catalysis : KI (10 mol%) accelerates nucleophilic substitution in DMF .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
